Naphthonone
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Overview
Description
naphthalene , is the simplest polycyclic aromatic hydrocarbon (PAH). Its chemical formula is C10H8 . Naphthalene is formed by fusing two benzene rings, sharing two adjacent carbon atoms. It is widely used as a raw material for the production of dyes, resins, solvents, and insecticides .
Preparation Methods
a. Synthetic Routes: Naphthalene can be synthesized through several methods:
Dehydrogenation of Decalin: Decalin, a bicyclic compound, undergoes dehydrogenation to yield naphthalene.
Alkylation of Benzene: Benzene reacts with ethylene to form ethylbenzene, which can then be dehydrogenated to produce naphthalene.
Friedel-Crafts Acylation: Acylation of benzene with acetyl chloride or acetic anhydride followed by cyclization leads to naphthalene formation.
b. Industrial Production: Naphthalene is obtained from coal tar or petroleum refining processes.
Chemical Reactions Analysis
Naphthalene exhibits various reactions:
Aromatic Electrophilic Substitution: Similar to benzene, naphthalene readily undergoes electrophilic substitution reactions (e.g., halogenation, sulfonation, nitration).
Oxidation and Reduction: Naphthalene can be oxidized to form phthalic anhydride. Reduction yields tetralin.
Sulfonation: Sulfonation occurs primarily at the α-position (C1) to form α-naphthalenesulfonic acid, which can further transform into β-naphthalenesulfonic acid.
Halogenation: Halogenation reactions occur at the α-position as well.
Scientific Research Applications
Naphthalene finds applications in:
Polymer Chemistry: Polymers containing naphthalene rings exhibit low hygroscopicity, excellent thermal stability, and good dielectric properties.
Dyes and Pigments: Naphthalene derivatives are used in dye synthesis.
Resins: Naphthalene-based resins are employed in adhesives and coatings.
Insecticides and Disinfectants: Naphthalene acts as a moth repellent and insecticide.
Carbon Arc Lighting: Naphthalene is used in carbon arc lamps.
Mechanism of Action
The exact mechanism by which naphthalene exerts its effects varies depending on the context. In some cases, it may involve binding to specific molecular targets or interfering with metabolic pathways.
Comparison with Similar Compounds
Naphthalene’s uniqueness lies in its simple structure and widespread industrial applications. Similar compounds include anthracene, phenanthrene, and biphenyl.
Properties
CAS No. |
7114-11-6 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(2-hydroxynaphthalen-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C16H16O2/c17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)18/h1-2,5-6,9-10,13,18H,3-4,7-8H2 |
InChI Key |
FQCYCLSYFLSHKF-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1CCC(=O)C(C1)C2=C(C=CC3=CC=CC=C32)O |
7114-11-6 | |
Synonyms |
NSC-641547; 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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